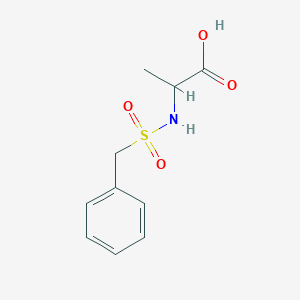

2-(benzylsulfonylamino)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylsulfonylamino)propanoic Acid is a chemical compound with the molecular formula C10H13NO4S . It is a derivative of propanoic acid, which is a type of carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom), an amino group (NH2), and a propanoic acid group (a three-carbon chain with a carboxyl group at one end) .Scientific Research Applications

Fluorescence Derivatisation

2-(Benzylsulfonylamino)propanoic acid has been explored in the context of fluorescence derivatisation. Frade et al. (2007) reported the use of similar compounds for coupling with amino acids, yielding derivatives with strong fluorescence, suitable for biological assays (Frade et al., 2007).

Polymerization Applications

In polymer science, derivatives of this compound have been identified as by-products in the synthesis of certain RAFT (Reversible Addition-Fragmentation chain Transfer) agents, as noted by Laschewsky et al. (2007). These compounds play a role in controlled radical polymerization (Laschewsky et al., 2007).

Organic Synthesis

Cai et al. (2007) demonstrated the use of related compounds for ortho-functionalization of N,N-dimethylbenzylamines, which were then transformed into various derivatives under mild conditions. This process is important for catalytic transformations in organic synthesis (Cai et al., 2007).

Catalysis Research

In the field of catalysis, Prakash et al. (2014) investigated 2-(pyridine-2-ylmethylsulfanyl)benzoic acid derivatives for their efficiency in catalytic transfer hydrogenation. These studies contribute to understanding the role of such compounds in catalytic processes (Prakash et al., 2014).

Enantioseparation Studies

Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including compounds related to this compound, using high-speed countercurrent chromatography. This research is significant in the field of chiral chemistry and pharmaceuticals (Tong et al., 2016).

Antibacterial Studies

Zhang et al. (2011) synthesized chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, including similar compounds to this compound, and evaluated their antibacterial activities. This work contributes to the development of new antibacterial agents (Zhang et al., 2011).

Safety and Hazards

The safety data sheet for propanoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, causing serious eye damage/eye irritation, and causing specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Pathways

For instance, compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

It can be inferred that the compound may interact with various enzymes, proteins, and other biomolecules due to the presence of the sulfonylamino group . This group is known to participate in various biochemical reactions, potentially influencing the function of these biomolecules. The exact nature of these interactions would require further experimental investigation.

Molecular Mechanism

It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is plausible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-(benzylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBABWRWDOXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688789-94-8 |

Source

|

| Record name | 2-(phenylmethanesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)